![molecular formula C24H17Cl2FN2S3 B2494223 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine CAS No. 341965-52-4](/img/structure/B2494223.png)
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the pyrimidine derivatives, a class of compounds known for their diverse chemical and physical properties and potential pharmacological applications. The structure of this compound suggests it may exhibit interesting reactivity and physical characteristics due to the presence of chloro- and fluoro-substituted phenyl rings and multiple sulfanyl groups attached to a pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions or modifications of existing pyrimidine rings. While specific synthesis pathways for this compound are not directly available, similar compounds are synthesized through reactions involving thiourea, substituted benzaldehydes, and acid-catalyzed cyclocondensation reactions, leading to a variety of substituted pyrimidine rings.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using spectroscopic techniques such as FT-IR, FT-Raman, and X-ray diffraction. The structure is likely to exhibit a planar pyrimidine ring system with perpendicular phenyl rings due to steric hindrance. Spectroscopic investigation can reveal the electron distribution and the influence of substituents on the ring system's electronic properties.
Chemical Reactions and Properties
The presence of sulfanyl groups and halogenated phenyl rings in the compound suggests it may participate in nucleophilic substitution reactions, electrophilic aromatic substitution, and possibly oxidation-reduction reactions. The reactivity would significantly depend on the electron-withdrawing or donating nature of the substituents and the overall electron density of the pyrimidine ring.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be influenced by the molecular geometry, intermolecular forces, and the presence of halogen atoms. These compounds tend to have moderate to low solubility in water but may dissolve better in organic solvents. Crystal structure analysis could reveal interesting supramolecular arrangements due to potential hydrogen bonding or halogen interactions.
Chemical Properties Analysis
Chemically, the compound is expected to show typical behavior of pyrimidines, including basicity of the nitrogen atoms in the ring and potential acidity of hydrogen atoms adjacent to the sulfanyl groups. The electronic effects of the substituents can influence the compound's reactivity towards electrophiles and nucleophiles, as well as its photophysical properties.
For further reading and in-depth understanding, the following references provide insights into related compounds and their properties, which can offer parallels and foundational knowledge relevant to the compound :
- Vibrational spectral analysis and molecular docking studies of similar compounds suggest potential for inhibitory activity against various targets, indicating potential pharmacological applications (Alzoman et al., 2015).
- Studies on related pyrimidine derivatives reveal insights into their crystal structures and non-linear optical properties, suggesting applications in material science and as chemotherapeutic agents (Briel et al., 2002).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Cytotoxic Activity : Novel 4-thiopyrimidine derivatives were synthesized, characterized by various spectroscopic techniques, and their molecular structures studied by single-crystal X-ray diffraction. This research examined the cytotoxicity of these compounds against cancer cell lines, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Antiviral and Antibacterial Applications
- Nonclassical Antifolate Inhibitors of Thymidylate Synthase : A study synthesized novel pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, targeting antitumor and antibacterial agents. These compounds showed promising results against various human and bacterial targets (Gangjee et al., 1996).
Spectroscopic and Computational Studies
- Spectroscopic Investigation : A detailed spectroscopic investigation, including FT-IR and FT-Raman, was conducted on a similar pyrimidine derivative. This study provides crucial insights into the molecular structure and potential applications in chemotherapeutics (Alzoman et al., 2015).
Anti-Inflammatory and Analgesic Applications
- Anti-Inflammatory and Analgesic Agents : Novel pyrimidine derivatives were synthesized and screened for their anti-inflammatory and analgesic activities. The study highlighted the influence of the substituents on these biological activities, contributing to the development of new therapeutic agents (Muralidharan et al., 2019).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Synthesis and evaluation of pyrimidine derivatives for their antimicrobial activity against various bacterial and fungal strains were explored. This research contributes to the understanding of the potential antimicrobial applications of these compounds (Guna & Purohit, 2012).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN2S3/c25-17-3-9-21(10-4-17)30-15-20-13-23(32-22-11-5-18(26)6-12-22)29-24(28-20)31-14-16-1-7-19(27)8-2-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYMUYXWBYNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)
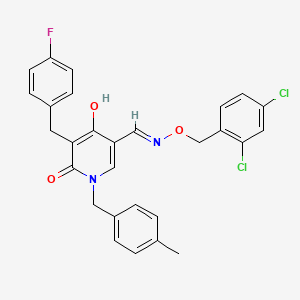
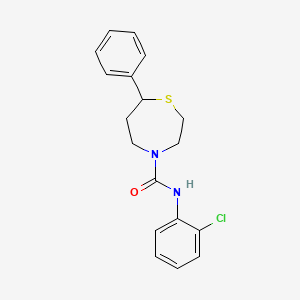
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
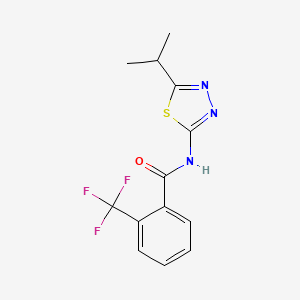
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
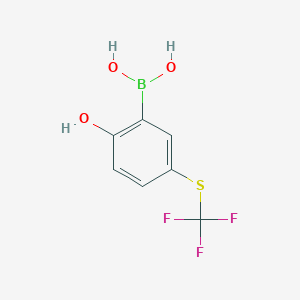

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)
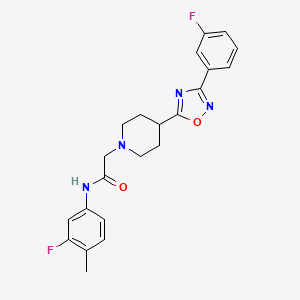
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)